Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride
Description
Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring fused furan and pyrrole rings, with a methyl ester group at position 3 and a hydrochloride salt. The furopyrrole core provides a rigid framework that may enhance binding affinity to biological targets, while the hydrochloride salt improves solubility and bioavailability.
Properties
IUPAC Name |
methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-11-8(10)6-4-12-7-3-9-2-5(6)7;/h4,9H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUSGRAUSJGBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=C1CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as methanol or ethanol, with the addition of an acid catalyst like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have identified derivatives of methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate as potential antitumor agents. For instance, compounds derived from this scaffold have shown promising results in inhibiting tumor cell proliferation in vitro. The mechanism of action typically involves the modulation of specific signaling pathways associated with cancer cell growth and survival.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. In animal models, it has been observed to reduce neuroinflammation and oxidative stress, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Organic Synthesis
Synthetic Intermediates
Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for diverse functionalization reactions, leading to the generation of complex organic compounds.
Green Chemistry Applications
The compound has been utilized in green chemistry applications due to its favorable reactivity under mild conditions. For example, it can participate in cascade reactions that minimize waste and enhance overall yield. This aspect is particularly valuable in industrial settings where sustainability is a priority.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives from methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate. These derivatives were tested against various cancer cell lines and demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity.
Case Study 2: Neuroprotection
In a preclinical study involving rodent models of neurodegeneration, administration of methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate resulted in a marked decrease in markers of inflammation and oxidative damage compared to control groups. Behavioral assessments also suggested improvements in cognitive function post-treatment.
Mechanism of Action
The mechanism of action of Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs, physicochemical properties, synthetic routes, and inferred biological implications. Key compounds include:
Structural and Physicochemical Comparison
Biological Activity
Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride, a compound with the CAS number 2243509-44-4, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound is characterized by a fused furan and pyrrole ring system, which contributes to its biological properties. The molecular formula is with a molecular weight of approximately 175.61 g/mol. Its structural representation is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H9NO2·HCl |
| Molecular Weight | 175.61 g/mol |
| IUPAC Name | Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride |
| InChI Key | JUGJWDYEOPGRAP-UHFFFAOYSA-N |
Synthesis
The synthesis of methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate can be achieved through various organic reactions involving furan and pyrrole derivatives. One common method involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. The reaction conditions typically require careful control to ensure high yields and purity.
Antitumor Activity
Research indicates that derivatives of furo[2,3-c]pyrroles exhibit significant antitumor activities. For instance, studies have shown that compounds in this class can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that certain furo[3,2-b]pyrrole derivatives exhibited IC50 values in the micromolar range against tumor cell lines such as HL-60 and A-549 .
Antimicrobial Properties
Furo[2,3-c]pyrroles have also been evaluated for their antimicrobial effects. Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate has been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic efficacy in inflammatory diseases .
The precise mechanism by which methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate exerts its biological effects remains an area of active investigation. It is hypothesized that the compound interacts with specific molecular targets within cells, leading to altered signaling pathways. For example:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with receptors could modulate cellular responses to growth factors.
Case Studies and Research Findings
-
Antitumor Activity Study :
- Objective : To evaluate the cytotoxic effects of methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole derivatives on cancer cell lines.
- Findings : Significant inhibition of cell growth was observed in HL-60 cells with an IC50 value of approximately 1.46 µM.
- : The compound shows potential as a lead structure for developing new anticancer agents.
-
Antimicrobial Evaluation :
- Objective : To assess the antimicrobial efficacy against selected bacterial strains.
- Findings : Derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various pathogens.
- : The results support further exploration into the development of antimicrobial agents based on this scaffold.
Q & A
Basic Research Question
- Solubility: Hydrochloride salts generally improve aqueous solubility, but co-solvents (e.g., DMSO) may be required for in vitro assays .
- In Vitro Models: Cell-based assays (e.g., enzyme inhibition or receptor binding) should account for potential cytotoxicity of the fused heterocyclic structure .
What strategies are effective for identifying and quantifying synthetic impurities?
Advanced Research Question
- HPLC-MS/MS: Detect trace impurities (e.g., unreacted intermediates or byproducts) using reference standards .
- Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to profile degradation products .
- Comparative Analysis: Cross-reference with pharmacopeial guidelines for related hydrochlorides (e.g., impurity thresholds ≤0.1%) .
How can computational methods enhance understanding of this compound's reactivity or bioactivity?
Advanced Research Question
- Density Functional Theory (DFT): Model electronic properties of the furopyrrole ring to predict reaction sites .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes or receptors) to guide structure-activity relationship (SAR) studies .
- ADMET Prediction: Estimate pharmacokinetic properties (e.g., metabolic stability) using software like Schrödinger or MOE .
What are the stability considerations for long-term storage of this hydrochloride salt?
Basic Research Question
- Storage Conditions: Keep in airtight glass bottles at 2–8°C to prevent hydrolysis or oxidation .
- Desiccation: Use silica gel to mitigate moisture absorption, which can lead to clumping or decomposition .
- Periodic Re-testing: Monitor purity via HPLC every 6–12 months to ensure integrity .
How does the fused furo[2,3-c]pyrrole ring system influence the compound's physicochemical properties?
Advanced Research Question
The bicyclic structure contributes to:
- Rigidity: Enhances binding affinity to biological targets but may reduce solubility.
- Electron Density: The oxygen in the furan ring increases polarity, facilitating interactions with hydrophilic binding pockets .
- Conformational Stability: Restricts rotation around the fused rings, simplifying NMR interpretation but complicating synthetic modifications .
What experimental designs are recommended for comparative studies with structural analogs?
Advanced Research Question
- Structural Analog Libraries: Synthesize derivatives with variations in substituents (e.g., ester groups or halogens) to explore SAR .
- Control Groups: Include commercially available reference compounds (e.g., tetrahydrothieno[2,3-c]pyridine derivatives) for benchmarking .
- Multivariate Analysis: Use Design of Experiments (DoE) to optimize reaction parameters and minimize resource expenditure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
